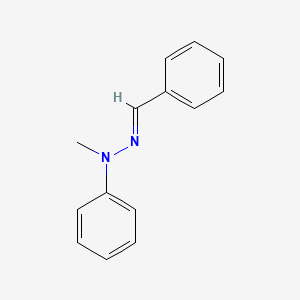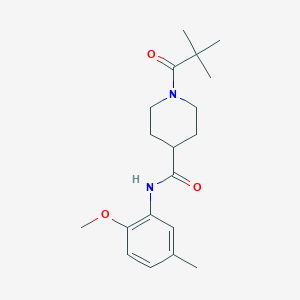
1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Attachment of the 2,2-dimethylpropanoyl group: This can be done through acylation reactions using reagents like acid chlorides or anhydrides.
Introduction of the methoxy and methyl groups on the phenyl ring: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-dimethylpropanoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- 1-(2,2-dimethylpropanoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
- 1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-chlorophenyl)piperidine-4-carboxamide
Uniqueness
1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-13-6-7-16(24-5)15(12-13)20-17(22)14-8-10-21(11-9-14)18(23)19(2,3)4/h6-7,12,14H,8-11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVDJQGQMUGXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)
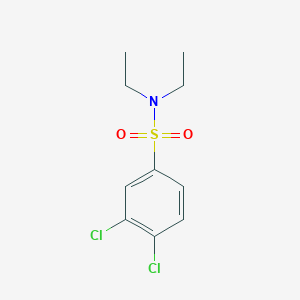
![2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5796633.png)
![(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one](/img/structure/B5796634.png)
![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
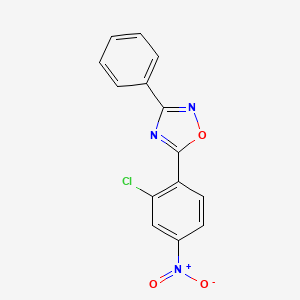

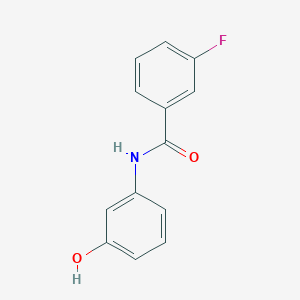
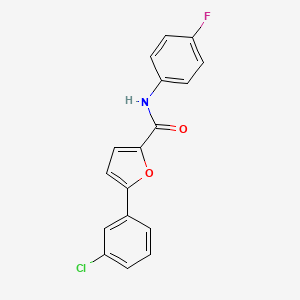
![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)
